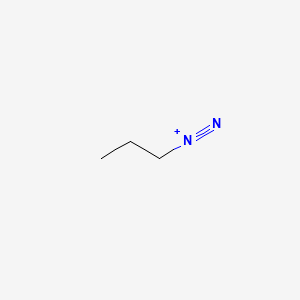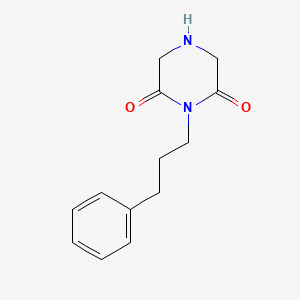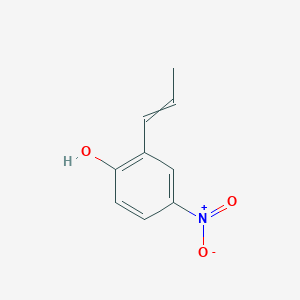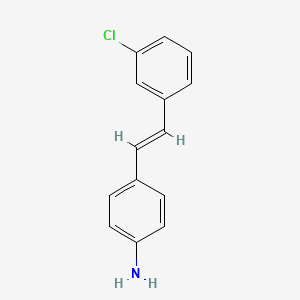
Trichloroacetic acid, 3-methylbut-2-enyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroacetic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₇H₉Cl₃O₂ It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloroacetic acid, 3-methylbut-2-enyl ester can be synthesized through the esterification of trichloroacetic acid with 3-methylbut-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloroacetic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Trichloroacetic acid and other carboxylic acids.
Reduction: 3-methylbut-2-en-1-ol and trichloroacetic acid.
Substitution: Various substituted trichloroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Trichloroacetic acid, 3-methylbut-2-enyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to precipitate macromolecules such as proteins and nucleic acids.
Industry: The ester is used in the manufacture of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of trichloroacetic acid, 3-methylbut-2-enyl ester involves its interaction with cellular components. The compound can induce protein denaturation and precipitation, making it useful in biochemical applications. It also acts as a strong acid, leading to the hydrolysis of ester bonds and the release of trichloroacetic acid, which exerts its effects on cellular structures .
Vergleich Mit ähnlichen Verbindungen
- Chloroacetic acid
- Dichloroacetic acid
- Trifluoroacetic acid
- Tribromoacetic acid
Comparison: Trichloroacetic acid, 3-methylbut-2-enyl ester is unique due to the presence of both trichloroacetic acid and 3-methylbut-2-enyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to chloroacetic acid and dichloroacetic acid, trichloroacetic acid derivatives exhibit stronger acidity and greater stability .
Eigenschaften
CAS-Nummer |
96546-89-3 |
|---|---|
Molekularformel |
C7H9Cl3O2 |
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
3-methylbut-2-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H9Cl3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
InChI-Schlüssel |
NYRNTCPRCWEVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)



![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)


![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)

![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)

